Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is an organic compound with the molecular formula C13H15NO5. It is a derivative of butanoic acid and contains a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to protect the amine group.
Esterification: The protected amino acid is then esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Oxidation: The final step involves the oxidation of the resulting compound to introduce the oxo group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Cbz protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group.
Methyl 2-benzyloxy-carbonyl-amino-acrylate: This compound contains an acrylate group, offering different reactivity and applications.
Uniqueness
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is unique due to its combination of a benzyloxycarbonyl protecting group and an oxo group, providing versatile reactivity and compatibility with various synthetic routes. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,8,11H,7,9H2,1H3,(H,14,17) |
InChI Key |
JDNZWLRSLDLSCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.